molecular formula C13H20Cl2N2O B1436431 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride CAS No. 2060041-05-4

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1436431
CAS No.: 2060041-05-4
M. Wt: 291.21 g/mol
InChI Key: VBJAECLOBPSVTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 5-cyclopropyl-2-hydroxypyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the piperidin-3-yloxy group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine: Similar structure but without the dihydrochloride salt form.

    2-(Piperidin-3-yloxy)pyridine: Lacks the cyclopropyl group.

    5-Cyclopropylpyridine: Lacks the piperidin-3-yloxy group.

Uniqueness

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride is unique due to the presence of both the cyclopropyl and piperidin-3-yloxy groups, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications .

Properties

IUPAC Name

5-cyclopropyl-2-piperidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-12(9-14-7-1)16-13-6-5-11(8-15-13)10-3-4-10;;/h5-6,8,10,12,14H,1-4,7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJAECLOBPSVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)C3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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